molecular formula C19H18Cl3N3O B610967 SR17018 CAS No. 2134602-45-0

SR17018

Cat. No.: B610967
CAS No.: 2134602-45-0
M. Wt: 410.7 g/mol
InChI Key: LAGUDYUGRSQDKS-UHFFFAOYSA-N
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Description

SR17018 is a novel compound that acts as a biased agonist at the mu-opioid receptor. It is selective for activation of the G-protein signaling pathway over beta-arrestin 2 recruitment. This compound has shown promising analgesic effects in animal studies with reduced respiratory depression and development of tolerance compared to conventional opioids .

Mechanism of Action

Target of Action

SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .

Mode of Action

SR-17018 selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows SR-17018 to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that SR-17018 can reverse morphine tolerance and prevent withdrawal .

Biochemical Pathways

The primary biochemical pathway affected by SR-17018 is the G-protein signaling pathway . When SR-17018 binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, SR-17018-induced MOR phosphorylation persists for hours under otherwise identical conditions .

Pharmacokinetics

It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SR-17018 and their impact on its bioavailability.

Result of Action

The primary result of SR-17018’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .

Preparation Methods

The synthetic route for SR17018 involves several key steps. The starting material is typically a substituted benzimidazole, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents.

Chemical Reactions Analysis

SR17018 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

SR17018 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the mu-opioid receptor and its signaling

Properties

IUPAC Name

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUDYUGRSQDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336689
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134602-45-0
Record name SR-17018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-17018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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